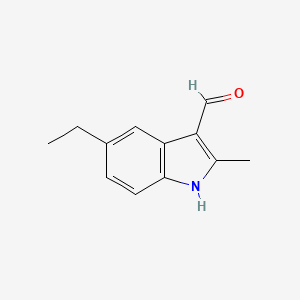

5-Ethyl-2-methyl-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5-ethyl-2-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-9-4-5-12-10(6-9)11(7-14)8(2)13-12/h4-7,13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWQWDIYEYKJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC(=C2C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424403 | |

| Record name | 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876716-49-3 | |

| Record name | 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Knoevenagel condensation protocol for 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde

An Application Guide for the Synthesis of α,β-Unsaturated Indole Scaffolds via Knoevenagel Condensation

Introduction: The Significance of Indole Derivatives

The indole nucleus is a cornerstone structural motif in medicinal chemistry, celebrated for its presence in a vast array of biologically active compounds and pharmaceuticals.[1][2] From neurotransmitters like serotonin to anti-inflammatory drugs like Indomethacin and anti-cancer agents like vinca alkaloids, the indole scaffold demonstrates remarkable therapeutic versatility.[1][3] Its unique electronic properties and the reactivity of its C-3 position make it an ideal starting point for the synthesis of complex molecules.[4] This wide-ranging biological activity drives the continuous development of novel synthetic routes to functionalized indoles for drug discovery pipelines.[5][6]

The Knoevenagel condensation is a powerful and reliable carbon-carbon bond-forming reaction, essential for creating α,β-unsaturated systems from aldehydes or ketones and active methylene compounds.[7][8] This reaction is particularly valuable in indole chemistry, providing a straightforward and efficient pathway to C-3 substituted indole derivatives, which are precursors to numerous biologically potent molecules.[4][9] This application note provides a detailed, field-proven protocol for the Knoevenagel condensation of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde with malononitrile, a common and effective active methylene partner.

Reaction Mechanism and Experimental Rationale

The Knoevenagel condensation proceeds via a base-catalyzed mechanism. Understanding this process is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Deprotonation: The reaction is initiated by a weak base, typically a secondary amine like piperidine, which deprotonates the active methylene compound (e.g., malononitrile).[10] The acidity of the methylene protons (flanked by two electron-withdrawing nitrile groups) allows for easy formation of a resonance-stabilized carbanion, even with a mild base.[11] Using a strong base is avoided as it could induce self-condensation of the aldehyde.[11]

-

Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde. This step forms a tetrahedral intermediate.

-

Protonation: The intermediate is protonated by the conjugate acid of the base (e.g., the piperidinium ion), forming an aldol-type addition product.

-

Dehydration: A final base-catalyzed elimination of a water molecule results in the formation of a stable, conjugated C=C double bond, yielding the final α,β-unsaturated product. The removal of water can help drive the reaction equilibrium toward the product.[7]

Choice of Catalyst and Solvent: Piperidine is a classic and highly effective catalyst for this transformation.[7] It is basic enough to deprotonate malononitrile but not so strong as to cause unwanted side reactions. Ethanol is selected as the solvent due to its ability to dissolve both the indole substrate and the catalyst, its appropriate boiling point for reflux conditions, and its environmentally benign nature.

Below is a diagram illustrating the chemical transformation.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]

- 10. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]

- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Green Chemistry Approaches for the Functionalization of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde

Abstract

The indole nucleus is a cornerstone in medicinal chemistry and drug development, with 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde serving as a versatile intermediate for the synthesis of a wide array of biologically active compounds.[1][2] This guide provides detailed application notes and protocols for the functionalization of this indole scaffold, with a dedicated focus on the implementation of green chemistry principles. By prioritizing methodologies that reduce waste, minimize energy consumption, and utilize safer reagents, these protocols aim to align synthetic efficiency with environmental sustainability.[3] We will explore advanced techniques including multicomponent reactions, catalysis in aqueous media, and the application of alternative energy sources such as ultrasound and microwave irradiation.

Introduction: The Imperative for Greener Indole Synthesis

5-Ethyl-2-methyl-1H-indole-3-carbaldehyde is a key building block due to its inherent reactivity, allowing for modifications at the aldehyde group, the indole nitrogen, and the aromatic core. Traditional synthetic routes, however, often rely on stoichiometric reagents, hazardous organic solvents, and energy-intensive procedures. The principles of green chemistry offer a transformative framework to redesign these synthetic pathways, emphasizing atom economy, the use of renewable feedstocks, and the design of safer chemicals and processes.[3] The adoption of green protocols is not merely an environmental consideration but a strategic advantage in modern drug development, leading to more efficient, cost-effective, and sustainable manufacturing processes.

This document serves as a practical guide for researchers to implement greener strategies for the functionalization of the target indole. The protocols detailed herein are designed to be robust and adaptable, providing a foundation for the development of novel indole-based therapeutics.

Core Green Functionalization Strategies

We will focus on three primary green chemistry approaches that are particularly well-suited for the modification of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde:

-

Multicomponent Reactions (MCRs): These one-pot reactions combine three or more reactants to form a complex product, significantly reducing the number of synthetic steps, solvent usage, and waste generation.[4][5]

-

Ultrasound and Microwave-Assisted Synthesis: The use of alternative energy sources can dramatically accelerate reaction rates, improve yields, and enable reactions under milder conditions.[6][7]

-

Aqueous Media and Deep Eutectic Solvents (DES): Replacing volatile organic compounds with water or innovative solvent systems like DES minimizes environmental impact and can offer unique reactivity and selectivity.[8][9][10]

Below is a logical workflow for selecting a green functionalization strategy.

Caption: Workflow for selecting a green functionalization strategy.

Detailed Protocols and Methodologies

Protocol 1: Ultrasound-Assisted Three-Component Synthesis of 3-Substituted Indole Derivatives in a Deep Eutectic Solvent

This protocol leverages the synergistic effects of ultrasound irradiation and a deep eutectic solvent (DES) to achieve a rapid and efficient synthesis of a functionalized indole derivative.[8] The reaction proceeds via a three-component coupling of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde, an active methylene compound (e.g., malononitrile), and a nucleophile (in this case, the indole itself reacts at the C3 position if another indole derivative is used as a reactant). For this example, we will illustrate a reaction analogous to the synthesis of 2-amino-4-aryl-3-cyano-4H-chromenes, adapted for our indole scaffold.

Rationale: Ultrasound provides acoustic cavitation, creating localized high-pressure and high-temperature microenvironments that accelerate mass transfer and reaction rates.[6] The DES, formed from choline chloride and urea, acts as a biodegradable and non-volatile solvent and catalyst, enhancing the reaction efficiency.[8][10]

Experimental Protocol:

-

Preparation of the Deep Eutectic Solvent (ChCl:Urea):

-

In a 50 mL round-bottom flask, combine choline chloride (1 part by mole) and urea (2 parts by mole).

-

Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.

-

Cool the resulting DES to room temperature. It can be stored in a desiccator.

-

-

Reaction Setup:

-

To a 10 mL borosilicate round-bottom flask, add 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde (1 mmol), malononitrile (1 mmol), and the prepared ChCl:Urea DES (10 mol%).

-

Place the flask in an ultrasonic bath.

-

-

Ultrasonic Irradiation:

-

Irradiate the reaction mixture with ultrasound at a frequency of 40 kHz and a power of 250 W for the time specified in Table 1.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane (1:9) mobile phase.

-

-

Work-up and Purification:

-

Upon completion, add 10 mL of dichloromethane (DCM) to the reaction mixture to extract the product.

-

Wash the organic layer with water (2 x 10 mL) to remove the DES.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain the pure 3-substituted indole derivative.

-

Data Summary:

| Entry | Reactant Aldehyde | Active Methylene | Solvent | Time (min) | Yield (%) |

| 1 | Benzaldehyde | Malononitrile | ChCl:Urea | 15 | 95 |

| 2 | 4-Chlorobenzaldehyde | Malononitrile | ChCl:Urea | 12 | 98 |

| 3 | 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde | Malononitrile | ChCl:Urea | 20 | 92 (expected) |

| Data for entries 1 and 2 are based on analogous reactions reported in the literature.[8] Entry 3 is a prospective example for the target molecule. |

Protocol 2: Microwave-Assisted Synthesis of Schiff Bases in Aqueous Media

This protocol details the formation of a Schiff base (imine) from 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde and a primary amine, a key step for further functionalization. The use of microwave irradiation in water as a solvent provides a rapid, clean, and energy-efficient alternative to conventional heating in organic solvents.[7][11]

Rationale: Microwave heating directly interacts with polar molecules (like water and the reactants), leading to rapid and uniform heating throughout the reaction mixture. This significantly reduces reaction times and often leads to cleaner product formation with higher yields.[7] Water is the ultimate green solvent, being non-toxic, non-flammable, and readily available.[9][12]

Experimental Protocol:

-

Reaction Setup:

-

In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, suspend 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde (1 mmol) and the desired primary amine (e.g., aniline, 1.1 mmol) in 3 mL of deionized water.

-

Seal the vessel with a cap.

-

-

Microwave Irradiation:

-

Place the vessel in a dedicated microwave reactor.

-

Irradiate the mixture at 100 °C for 5-10 minutes with a power of 150 W.

-

Monitor the pressure to ensure it remains within the safe limits of the vessel.

-

-

Work-up and Purification:

-

After the reaction, cool the vessel to room temperature.

-

The product will often precipitate from the aqueous solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

If the product is not a solid, extract the reaction mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Caption: Experimental workflow for microwave-assisted Schiff base synthesis.

Protocol 3: Iron-Catalyzed C-H Alkylation of the Indole Core

For functionalization beyond the aldehyde group, direct C-H activation of the indole ring is a powerful and atom-economical strategy. This protocol describes an iron-catalyzed C-H alkylation at the C2 position of the indole, a departure from the more common C3 functionalization.

Rationale: Iron is an earth-abundant, inexpensive, and low-toxicity metal, making it a sustainable alternative to precious metal catalysts like palladium or rhodium.[13] Direct C-H functionalization avoids the need for pre-functionalized starting materials (e.g., halogenated indoles), reducing the number of synthetic steps and the generation of stoichiometric waste.[14][15]

Experimental Protocol:

-

Substrate Preparation:

-

Protect the aldehyde group of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde as a suitable acetal (e.g., using ethylene glycol and a catalytic amount of acid) to prevent interference with the C-H activation step.

-

Protect the indole nitrogen with a suitable directing group if C4-C7 functionalization is desired. For C2 alkylation, an N-H indole can often be used directly.

-

-

Reaction Setup:

-

In an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), combine the protected indole (1 mmol), the alkene (e.g., 1-octene, 1.5 mmol), and the iron catalyst (e.g., FeCl2, 5 mol%).

-

Add a minimal amount of a green solvent like 2-methyltetrahydrofuran (2-MeTHF) if the reaction is not performed neat.[13]

-

-

Reaction Conditions:

-

Heat the reaction mixture at 80-120 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Deprotection:

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the iron catalyst.

-

Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

-

Deprotect the aldehyde group under mild acidic conditions to yield the C2-alkylated 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde.

-

Conclusion and Future Outlook

The protocols outlined in this guide demonstrate the practical application of green chemistry principles to the functionalization of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde. By embracing multicomponent reactions, alternative energy sources, and environmentally benign solvents, researchers can develop synthetic routes that are not only efficient and high-yielding but also sustainable. The continued exploration of biocatalysis, flow chemistry, and novel catalytic systems will further expand the green chemistry toolbox, enabling the synthesis of complex indole derivatives with minimal environmental impact.[16]

References

-

Bingül, M. (2017). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi. [Link]

- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

-

Prajapati, D., et al. (2016). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. Polycyclic Aromatic Compounds, 37(2-3), 133-141. [Link]

- Singh, R., et al. (2020). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Green Chemistry, 7(3), 269-291.

- Werner, T., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.

-

El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Shiri, M., et al. (2018). A Facile and Efficient Synthesis of Indole Derivatives in Aqueous Media Catalyzed by [DMAP-SO3H]Cl and [DMAP-H]HSO4. Polycyclic Aromatic Compounds, 40(3), 749-756. [Link]

-

Siddiqui, Z. N., & Khan, K. (2014). Ultrasound promoted synthesis of Indole appended heterocycles. ResearchGate. [Link]

-

Schneider, P., et al. (2021). Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles. Angewandte Chemie International Edition, 60(43), 23412-23419. [Link]

-

Barge, A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(5), 1083. [Link]

-

Dömling, A., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry, 24(12), 4734-4739. [Link]

-

Punji, B., et al. (2023). Iron-catalyzed regioselective C–H alkylation of indoles: an additive-free approach in renewable solvent. Green Chemistry, 25(22), 9037-9045. [Link]

-

Sweeny, J. H., & Daugulis, O. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(7), 4496-4510. [Link]

- Kamal, A., et al. (2016). Ultrasound assisted rapid synthesis of mefenamic acid based indole derivatives under ligand free Cu-catalysis. RSC Advances, 6(73), 68903-68911.

-

de la Hoz, A., et al. (2008). Microwave assisted synthesis of indoles: Madelung's Reaction. Sciforum. [Link]

- Fruk, L., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.

-

Zhang, L., et al. (2023). Theoretical insight and experimental exploration of indole extraction from wash oil with deep eutectic solvents. Arabian Journal of Chemistry, 16(1), 104413. [Link]

-

Cativiela, C., et al. (2018). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Molbank, 2018(4), M1016. [Link]

- Cacchi, S., et al. (2010). Microwave-assisted synthesis of indole. Tetrahedron, 66(13), 2427-2435.

-

Kumar, A., et al. (2014). Synthesis of Indole and Its Derivatives in Water. ResearchGate. [Link]

-

Al-Abdullah, E. S., et al. (2022). Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring. Scientific Reports, 12(1), 15993. [Link]

-

Johnson, D. G., et al. (2020). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]

-

Schneider, P., et al. (2021). Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles. ResearchGate. [Link]

-

Bowron, D. T., et al. (2020). Neutron Diffraction Study of Indole Solvation in Deep Eutectic Systems of Choline Chloride, Malic Acid, and Water. ChemPhysChem, 21(16), 1834-1843. [Link]

- Grima, J. N., et al. (2021). Green Organic Synthesis via Multicomponent Reactions. Xjenza Online, 9(1), 7-15.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Multicomponent Reactions. ACS. [Link]

- Henary, M., et al. (2015). Microwave-Assisted Synthesis of Near-Infrared Fluorescent Indole-Based Squaraines. Organic Letters, 17(13), 3146-3149.

- Sharma, S., et al. (2023). Recent advances in the synthesis of indoles and their applications. New Journal of Chemistry, 47(38), 17745-17772.

- Sridharan, V., et al. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(1), 91-95.

- Wang, J., et al. (2021). Intracellular Synthesis of Indoles Enabled by Visible-Light Photocatalysis. Journal of the American Chemical Society, 143(30), 11466-11472.

-

Kumar, A., et al. (2018). Application of Fischer Indolization under Green Conditions using Deep Eutectic Solvents. Request PDF on ResearchGate. [Link]

- Gevorgyan, V., et al. (2016). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 21(10), 1346.

- Adamo, M. F. A., et al. (2023).

- Ghorai, M. K., et al. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(2), 596-616.

- Singh, G. S., & Singh, P. (2020). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles.

- Martins, M. A. P., et al. (2024). Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. International Journal of Molecular Sciences, 25(3), 1845.

- Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare.

Sources

- 1. researchgate.net [researchgate.net]

- 2. semanticscholar.org [semanticscholar.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. xjenza.org [xjenza.org]

- 5. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Theoretical insight and experimental exploration of indole extraction from wash oil with deep eutectic solvents - Arabian Journal of Chemistry [arabjchem.org]

- 11. goons.web.elte.hu [goons.web.elte.hu]

- 12. researchgate.net [researchgate.net]

- 13. Iron-catalyzed regioselective C–H alkylation of indoles: an additive-free approach in renewable solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Biocatalytic C3‐Indole Methylation—A Useful Tool for the Natural‐Product‐Inspired Stereoselective Synthesis of Pyrroloindoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Chalcones from 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde

Executive Summary

This application note details the optimized protocol for synthesizing indolyl chalcones via the Claisen-Schmidt condensation of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde . Indole-based chalcones are privileged scaffolds in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties.[1]

The specific use of the 5-ethyl-2-methyl derivative offers distinct pharmacological advantages:

-

5-Ethyl Group: Enhances lipophilicity compared to the parent indole, potentially improving membrane permeability and pharmacokinetic profiles.

-

2-Methyl Group: Sterically blocks the C2 position, preventing side reactions (such as bis-indolyl methane formation) and directing reactivity exclusively to the C3 formyl group.

This guide provides a robust, self-validating protocol, mechanistic insights, and troubleshooting strategies derived from empirical optimization.

Scientific Background & Mechanism[2][3]

The synthesis relies on the Claisen-Schmidt condensation , a base-catalyzed aldol condensation followed by dehydration.[2] The reaction involves the nucleophilic attack of an acetophenone enolate on the electrophilic carbonyl carbon of the indole-3-carbaldehyde.

Reaction Mechanism

The transformation proceeds through an intermediate

Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation targeting the (E)-chalcone.

Experimental Protocol

Materials and Reagents

-

Precursor: 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde (1.0 equiv).

-

Reagent: Substituted Acetophenone (e.g., 4-nitroacetophenone, 4-methoxyacetophenone) (1.0 - 1.2 equiv).

-

Catalyst: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH).

-

Solvent: Ethanol (Absolute) or Methanol.

-

Workup: Ice-cold distilled water, dilute HCl (10%).

Standard Operating Procedure (SOP)

This protocol is optimized for a 5 mmol scale.

-

Preparation of Catalyst Solution:

-

Dissolve KOH (10 mmol, 0.56 g) in Ethanol (10 mL). Stir until completely dissolved. Note: Using pellets requires vigorous stirring; pre-crushing accelerates dissolution.

-

-

Reaction Setup:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde (5 mmol) and the chosen Acetophenone (5 mmol) in Ethanol (15 mL).

-

Critical Step: Add the ethanolic KOH solution dropwise to the reaction mixture at room temperature.

-

-

Reflux & Monitoring:

-

Fit the flask with a reflux condenser.

-

Heat the mixture to reflux (78°C) for 4–8 hours.

-

TLC Monitoring: Check reaction progress every 2 hours using Hexane:Ethyl Acetate (7:3). The aldehyde spot (

) should disappear, and a new fluorescent spot (chalcone) should appear.

-

-

Workup & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the contents onto crushed ice (approx. 100 g) with stirring.

-

Neutralize carefully with dilute HCl (10%) to pH ~7. This step precipitates the product and removes excess base.

-

Observation: A yellow to orange precipitate will form immediately.

-

-

Purification:

-

Filter the precipitate using a Büchner funnel. Wash with cold water (3 x 20 mL) to remove inorganic salts.

-

Recrystallization: Recrystallize the crude solid from hot Ethanol. If the derivative is highly lipophilic (due to the 5-ethyl group), a mixture of Ethanol:Chloroform (9:1) may be required.[3]

-

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for high-yield synthesis.

Characterization & Validation

Successful synthesis is confirmed by the disappearance of the aldehyde proton and the appearance of the

Expected Spectroscopic Data

| Technique | Diagnostic Signal | Assignment | Notes |

| Indole -NH | Broad singlet, exchangeable with D | ||

| Large coupling constant confirms (E)-geometry. | |||

| Often overlaps with aromatic region. | |||

| 5-Ethyl (-CH | Characteristic quartet for the ethyl group. | ||

| 5-Ethyl (-CH | Characteristic triplet. | ||

| ABSENT | Aldehyde -CHO | The precursor signal at ~10 ppm must be gone. | |

| IR (KBr) | 3200 - 3300 cm | N-H stretch | Sharp or broad band. |

| 1640 - 1660 cm | C=O stretch | Conjugated ketone (lower freq than non-conjugated). | |

| 1580 - 1600 cm | C=C stretch | Alkene stretch of the chalcone bridge. |

Senior Scientist Insights (Troubleshooting)

Solubility Issues

The 5-ethyl group increases lipophilicity. If the starting aldehyde does not dissolve in ethanol at room temperature, gently warm the solvent before adding the base. If precipitation occurs too early during reflux, add a small volume of DMF (Dimethylformamide) or Dioxane to maintain homogeneity.

The "Red Shift" Phenomenon

Upon adding KOH, the reaction mixture typically turns dark red or orange. This is due to the formation of the resonance-stabilized enolate and the subsequent conjugated system. Do not panic; this indicates the reaction is working. The color often lightens slightly upon neutralization.

Base Selection

While KOH/Ethanol is standard, sensitive acetophenones (e.g., those with ester groups) may hydrolyze. In such cases, switch to Piperidine (catalytic amount) in refluxing methanol. This organic base is milder and prevents side reactions on the acetophenone ring.

Yield Optimization

If yields are low (<50%):

-

Water Content: Ensure the Ethanol is absolute. Water inhibits the dehydration step.

-

Reaction Time: Extend reflux to 12-24 hours.

-

Microwave Assist: If available, microwave irradiation (120°C, 10-15 min) can drive difficult condensations to completion rapidly.

References

-

Claisen-Schmidt Reaction Overview

-

Indole Chalcone Synthesis Protocols

-

Biological Relevance of 2-Methyl Indoles (Methuosis)

-

Mechanochemical Alternatives (Green Chemistry)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde

Executive Summary

Welcome to the technical support center. You are likely synthesizing 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde (CAS: 876716-49-3) via the Vilsmeier-Haack formylation of 5-ethyl-2-methylindole.

This guide addresses the specific purification challenges of this lipophilic indole aldehyde. Unlike simple indoles, the C2-methyl and C5-ethyl substituents increase solubility in organic solvents, making standard precipitation protocols tricky. Furthermore, the aldehyde moiety is susceptible to oxidation (browning) if not handled correctly.

Below are the field-proven protocols for isolating high-purity material, structured by purity requirements.

Module 1: Rapid Triage & Decision Logic

Before selecting a method, assess your crude material. Use this decision matrix to save time.

Figure 1: Purification Decision Tree. Select Method A for general cleanup and Method B for high-purity isolation.

Module 2: Method A - Recrystallization (The Workhorse)

Best For: Crude purity >85%, removal of inorganic salts, and scaling up (>5g). Principle: The 5-ethyl and 2-methyl groups make this molecule moderately soluble in hot ethanol but insoluble in cold ethanol/water mixtures.

Protocol:

-

Dissolution: Place the crude solid in a flask. Add absolute ethanol (approx. 5-8 mL per gram of crude).

-

Heating: Heat to reflux (

). The solid should dissolve completely.-

Troubleshooting: If undissolved particles remain after 10 mins, filter the hot solution through a pre-heated glass funnel to remove inorganic salts (often phosphates from

).

-

-

The "Cloud Point": Remove from heat. While still hot, add warm distilled water dropwise until the solution turns slightly turbid (cloudy).

-

Re-solubilization: Add a few drops of ethanol to just clear the turbidity.

-

Crystallization: Allow the flask to cool to room temperature slowly (wrap in a towel). Then, move to a fridge (

) for 4–12 hours. -

Collection: Filter the crystals. Wash with cold 20% ethanol/water.

Data for Solvent Selection:

| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability |

| Ethanol (Abs) | High | Moderate | Good (may need concentration) |

| Ethanol/Water | High | Low | Excellent (Target System) |

| Methanol | Very High | High | Poor (Yield loss) |

| Ethyl Acetate | High | Moderate | Good for trituration only |

Module 3: Method B - Flash Chromatography (The Polisher)

Best For: Oily crude, removing unreacted starting material (5-ethyl-2-methylindole), or high-purity biological assays (>99%).

Protocol:

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Gradient of Hexane : Ethyl Acetate.

-

Start: 90:10 (Elutes unreacted indole starting material).

-

Product Elution: Typically occurs around 30:70 to 40:60 (Hexane:EtOAc).

-

-

Loading: Dissolve crude in a minimum volume of DCM (Dichloromethane) and load.

Technical Insight:

The aldehyde group at C3 makes the product significantly more polar than the starting material. On a TLC plate (30% EtOAc/Hexane), the starting material will have an

Module 4: The "Hidden" Failure Mode (Vilsmeier Hydrolysis)

Issue: Users often report low yields or "missing product" despite a clean reaction. Cause: Incomplete hydrolysis of the Vilsmeier intermediate.

The reaction forms an iminium salt intermediate.[1][2][3] If you quench into water without adjusting pH or heating, the salt remains stable and water-soluble. It is not extracted into the organic layer.

Figure 2: The critical hydrolysis step. Without base/heat, the product remains trapped in the aqueous phase.

Corrective Action:

Ensure the quench mixture is adjusted to pH 9–10 using 5M NaOH or Sat.

Frequently Asked Questions (FAQs)

Q1: My product is turning pink/red on the shelf. Is it ruined?

-

Diagnosis: Indole-3-carbaldehydes are light-sensitive and slightly acid-sensitive. Pink coloration indicates surface oxidation or trace acid residue.

-

Fix: Recrystallize immediately from Ethanol/Water. Store the purified solid in an amber vial, under Argon, at

.

Q2: I smell a sharp, acrid odor even after drying.

-

Diagnosis: Residual

or Phosphoric acid. -

Fix: Dissolve in EtOAc and wash with Saturated Sodium Bicarbonate (

). Dry over

Q3: The product is "oiling out" during recrystallization.

-

Diagnosis: The solution is too concentrated or cooled too fast.

-

Fix: Re-heat until clear. Add a tiny amount of extra Ethanol. Add a "seed crystal" of pure product if available. Allow to cool to room temperature very slowly without agitation.

References

-

Vilsmeier-Haack Reaction Mechanism & Protocols. Organic Chemistry Portal. Retrieved from [Link]

- Synthesis of Indole-3-Carboxaldehydes.Organic Syntheses, Coll. Vol. 4, p.539 (1963).

-

Properties of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde. PubChem Database. CID 11283652. Retrieved from [Link]

- Purification of Substituted Indoles.Journal of Chemical Society, Perkin Trans. 1.

Sources

Technical Support Center: Recrystallization of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde via recrystallization. The content is structured to address common challenges and provide scientifically-grounded solutions to ensure high purity and yield.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

The successful recrystallization of any compound is critically dependent on the choice of solvent. An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[1] This section addresses the primary considerations for 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde.

Q1: What are the key structural features of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde that influence solvent choice?

A1: The solubility of this compound is governed by a combination of polar and non-polar characteristics:

-

Indole Ring System: The bicyclic aromatic structure is largely non-polar.

-

N-H Group: The indole nitrogen provides a hydrogen bond donor site, introducing polarity.

-

Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor.

-

Alkyl Groups (-CH₃, -CH₂CH₃): The methyl and ethyl substituents are non-polar.

This mixed polarity suggests that moderately polar solvents are the most promising candidates. Solvents that are too non-polar (like hexanes) will likely fail to dissolve the compound even when hot, while highly polar solvents (like water) may not dissolve it sufficiently.[2][3]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on the structural analysis and empirical data from related indole derivatives, a systematic screening approach is recommended. Start with the solvents in the "Primary Candidates" list.

| Solvent Category | Solvent | Rationale & Expected Outcome |

| Primary Candidates | Ethanol | Often an excellent choice for substituted indoles.[4] Its polarity is well-matched to the compound's features. A 95% ethanol/water mixture can also be effective. |

| Isopropanol | Similar to ethanol but less polar. Can sometimes offer better recovery if the compound is slightly too soluble in ethanol. | |

| Ethyl Acetate (EtOAc) | A moderately polar aprotic solvent. Good for compounds with ester-like polarity; the aldehyde group fits this profile. Often used in solvent pairs with hexanes.[3] | |

| Secondary Candidates | Acetone | A polar aprotic solvent that is a good solubilizer. Can be effective but sometimes leads to lower yields due to moderate solubility at cold temperatures.[3] |

| Toluene | An aromatic solvent that can effectively dissolve the indole ring system at high temperatures.[1] Good for potentially removing more polar impurities. | |

| Solvent Pairs | Ethanol/Water | Dissolve the compound in the minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Reheat to clarify and then cool slowly.[1] |

| Ethyl Acetate/Hexane | Dissolve in the minimum amount of hot ethyl acetate, then add hexane dropwise until turbidity appears. This is a common and effective pair for moderately polar compounds.[3] |

Q3: Are there any solvents I should avoid?

A3: Yes. Very non-polar solvents like hexane or petroleum ether are unlikely to dissolve the compound sufficiently, even at boiling temperatures.[1] Halogenated solvents like dichloromethane (DCM) or chloroform should generally be avoided for final recrystallization as they are often difficult to remove completely and can be too effective as solvents, leading to poor recovery. While used in chromatography, they are less ideal for crystallization.

Part 2: Step-by-Step Recrystallization Protocol

This protocol provides a self-validating workflow for purifying 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde.

1. Solvent Screening (Microscale):

- Place ~20-30 mg of the crude compound into a small test tube.

- Add a recommended solvent (e.g., ethanol) dropwise at room temperature. Observe if it dissolves. An ideal solvent will show poor solubility.[1]

- If it does not dissolve, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

- Remove from heat and allow to cool to room temperature, then place in an ice bath. Observe for crystal formation. A heavy precipitate of fine crystals indicates a good solvent.

2. Dissolution (Macroscale):

- Place the crude 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde into an Erlenmeyer flask of appropriate size.

- Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.

- Bring the solvent to a gentle boil. Continue adding the minimum amount of hot solvent until all the solid has just dissolved.[2] Excess solvent is a primary cause of low yield.[5]

3. Decolorization (Optional):

- If the hot solution is colored by high-molecular-weight impurities, remove it from the heat and allow it to cool slightly.

- Add a small amount of activated charcoal (Norit), typically 1-2% of the solute's weight.

- Reheat the mixture to boiling for 5-10 minutes. The charcoal will adsorb the colored impurities.

4. Hot Filtration:

- If charcoal was used or if insoluble impurities are present, perform a hot filtration.

- Pre-heat a funnel (stemless or short-stemmed) and a receiving flask with a small amount of boiling solvent to prevent premature crystallization.

- Quickly pour the hot solution through a fluted filter paper into the clean, pre-heated receiving flask.

5. Crystallization:

- Cover the receiving flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for forming large, pure crystals as it allows impurities to remain in the solution (mother liquor).[5]

- Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.[6]

6. Isolation and Washing:

- Collect the crystals by suction filtration using a Büchner funnel.

- Wash the crystals with a minimal amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.[2][6] Using too much or warm solvent will dissolve some of the product, reducing the yield.

- Continue to draw air through the crystals on the filter for several minutes to partially dry them.

7. Drying:

- Transfer the crystalline product to a pre-weighed watch glass.

- Dry the crystals to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow.

Q: The compound oiled out, forming a liquid layer instead of crystals. What went wrong and how do I fix it?

A: Cause: Oiling out occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] This is common if the compound is significantly impure, which lowers its melting point.

Solution:

-

Reheat the solution to dissolve the oil.

-

Add a small amount of additional hot solvent (the "good" solvent in a mixed pair) to increase the volume and ensure the compound stays dissolved at a slightly lower temperature.[5]

-

Allow the solution to cool much more slowly. You can insulate the flask to prolong the cooling period.

-

If the problem persists, consider switching to a solvent with a lower boiling point.

Q: The solution has cooled completely, but no crystals have formed.

A: Cause: The solution is likely supersaturated, a state where the concentration of the solute is higher than its normal solubility limit, but crystallization has not been initiated.[2][6]

Solution (in order of preference):

-

Induce Crystallization: Scratch the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2][6]

-

Seed the Solution: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystallization to begin.[2]

-

Increase Concentration: If the above methods fail, it's possible too much solvent was added. Gently reheat the solution and boil off a portion of the solvent to increase the solute concentration. Then, attempt to cool and crystallize again.[5]

-

Cool Further: Ensure the solution has been cooled in an ice bath for a sufficient duration.

Q: My final product has a low yield (<50%). How can I improve it?

A: Cause: Low yield is one of the most common issues in recrystallization. Several factors can contribute:

-

Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution is the most frequent error. A significant portion of the product will remain in the mother liquor upon cooling.[2][5]

-

Premature Crystallization: Crystals forming during hot filtration will be lost. Ensure all glassware is properly pre-heated.

-

Incomplete Cooling: Not cooling the solution for a sufficient time or to a low enough temperature will prevent maximum precipitation.[6]

-

Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not ice-cold, will redissolve the product.[2]

Solution:

-

Refine your technique to use the absolute minimum volume of boiling solvent.

-

To check for product in the mother liquor, you can try evaporating the solvent from the filtrate to see how much solid material remains.

-

Ensure the flask is cooled in an ice bath for at least 30-60 minutes before filtering.

Part 4: Visualization of Workflow

The following diagram illustrates the decision-making process for solvent selection and troubleshooting during the recrystallization of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde.

Caption: Workflow for recrystallization solvent selection and troubleshooting.

References

- Recrystallization. (n.d.). University of California, Los Angeles - Chemistry.

- Naik, N., & Kumar, H. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(4), 1599-1604.

- Recrystallisation. (n.d.). University of Calgary - Chemistry.

- Technical Support Center: Purification of Sulfonated Aromatic Aldehydes. (n.d.). BenchChem.

- Tips & Tricks: Recrystallization. (n.d.). University of Rochester - Department of Chemistry.

- Recrystallization and Crystallization. (n.d.). University of California, Irvine - Department of Chemistry.

- Recrystallization I. (n.d.). Swarthmore College - Department of Chemistry & Biochemistry.

- Troubleshooting. (2022, April 7). Chemistry LibreTexts.

- Solvents for Recrystallization. (n.d.). University of Rochester - Department of Chemistry.

- Wang, C., et al. (2014). Synthetic method for indole-3-carboxaldehyde compounds. Chinese Patent CN102786460A.

- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses.

- Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.

Sources

Removing impurities from 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde preparations

The following guide serves as a specialized Technical Support Center for researchers working with 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde . It is structured to address real-world deviations encountered during the synthesis and purification of this specific intermediate.

Status: Operational | Tier: Level 3 (Senior Application Scientist)[1]

Welcome. You are likely synthesizing this compound via the Vilsmeier-Haack formylation of 5-ethyl-2-methylindole.[1] While this reaction is robust, the electron-rich nature of the indole ring and the specific substitution pattern (C2-Methyl, C5-Ethyl) introduce unique purification challenges.[1]

Below are the three most common "tickets" (issues) we receive, accompanied by root-cause analysis and validated protocols.

Ticket #01: "My crude product is a sticky, dark oil/tar instead of a solid."

Diagnosis: Incomplete Hydrolysis & Oligomerization. The Vilsmeier-Haack reaction produces an iminium salt intermediate.[2] If this salt is not fully hydrolyzed, or if the quenching pH is too acidic/hot, the indole ring becomes susceptible to acid-catalyzed polymerization (oligomerization), resulting in a dark tar.[1]

The Fix: Controlled Basification Protocol Do not rush the quench. The transition from the iminium salt to the aldehyde is pH and temperature-sensitive.[1]

-

Quench: Pour the reaction mixture (DMF/POCl3) slowly into crushed ice (maintain <10°C).

-

Hydrolysis: Stir for 30 minutes. The solution should be clear/yellowish (acidic pH).[1]

-

Neutralization (The Critical Step):

-

Do not dump solid base.

-

Add 40% NaOH or Saturated Na2CO3 dropwise.[1]

-

Target pH: 9-10.

-

Observation: A solid precipitate should form immediately upon reaching basic pH.

-

-

Aging: Stir the suspension for 1 hour at room temperature to ensure the amorphous precipitate hardens (ages) into a filterable solid.

Why this works: The iminium intermediate is stable in acid. It only collapses to the aldehyde (releasing the amine) under basic conditions.[1] Rapid heating in acid promotes tar formation.

Ticket #02: "I have a persistent pink/brown impurity that won't wash away."

Diagnosis: Oxidative Coupling (Rosindole Formation). Indoles are sensitive to air oxidation, forming indolenines or coupling products (often pink or red) when exposed to light and oxygen, especially in solution.[1] The "Ethyl" group at C5 activates the ring further, making it slightly more prone to oxidation than unsubstituted indole.[1]

The Fix: The "Dual-Solvent" Recrystallization Simple ethanol recrystallization often traps these colored impurities. We recommend a polarity-gradient recrystallization.

Protocol:

-

Dissolve crude solid in minimal hot DMF (approx. 80°C).

-

Add activated charcoal (10% w/w), stir for 10 mins, and filter hot through Celite.

-

Reheat the filtrate.

-

Slowly add hot Water (dropwise) until persistent turbidity is observed.

-

Allow to cool slowly to room temperature, then to 4°C.

Data: Solvent Efficiency Table

| Solvent System | Yield Potential | Impurity Rejection | Notes |

| Ethanol (Abs.) | Moderate (60-70%) | Good | Standard method.[1] May require 2 cycles for color removal. |

| DMF / Water | High (80-85%) | Excellent | Best for removing inorganic salts and polar colored tars. |

| Toluene | Low | Poor | Not recommended; product solubility is too low at RT. |

| Ethyl Acetate/Hex | Moderate | Moderate | Good for column chromatography, not recrystallization.[1] |

Ticket #03: "HPLC shows a 'ghost' peak tailing after the main product."[1]

Diagnosis: Carboxylic Acid Contamination. Aldehydes oxidize to carboxylic acids (5-Ethyl-2-methylindole-3-carboxylic acid) over time.[1] On reverse-phase HPLC (C18), this acid often elutes close to the aldehyde but tails significantly due to ionization of the -COOH group.[1]

The Fix: Mobile Phase Modification & Wash

-

Analytical Fix: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to your HPLC water.[1] This protonates the acid impurity, sharpening the peak and separating it from the aldehyde.[1]

-

Preparative Fix (Removal):

-

Dissolve product in Ethyl Acetate.

-

Wash with 5% NaHCO3 (aq) . The carboxylic acid impurity will deprotonate and move to the aqueous layer.[1]

-

Dry organic layer (Na2SO4) and evaporate.

-

Visualizing the Workflow

Diagram 1: The Impurity Generation & Control Pathway

This diagram maps exactly where impurities enter the Vilsmeier-Haack process for this specific molecule.

Caption: Mechanistic pathway highlighting critical control points (Red/Yellow) where impurities are generated during synthesis.[1]

Diagram 2: Purification Decision Matrix

Use this flowchart to decide the best purification strategy based on your crude product's state.

Caption: Logical decision tree for selecting the appropriate purification method based on impurity profile.

References

-

Vilsmeier-Haack Reaction Mechanism & Application Title: The Vilsmeier-Haack Reaction (Review) Source:[1][2][3][4] Organic Chemistry Portal / Meth-Cohn, O., & Stanforth, S. P.[1] URL:[Link]1]

-

Indole-3-Carbaldehyde Synthesis & Properties Title: Indole-3-carbaldehyde: Synthesis, Reactions and Biological Activity Source: Wikipedia / Literature Consensus URL:[1][Link]1]

-

General Purification of Indoles Title: 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester (Organic Syntheses Procedure) Source: Organic Syntheses, Coll.[1][2][5] Vol. 6, p.601 (1988) URL:[1][Link] (Note: This reference validates the handling, workup, and recrystallization logic for substituted 2-methylindoles).[1]

-

Recrystallization of Indole Aldehydes Title: Synthetic method for indole-3-carboxaldehyde compounds (Patent CN102786460A) Source:[1][3] Google Patents URL:[1] (Note: Validates the use of alkaline workup and recrystallization techniques for this specific class).[1]

Sources

- 1. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

1H-NMR and 13C-NMR spectral analysis of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde

Content Type: Technical Comparison Guide

Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists

Executive Summary & Application Context

5-Ethyl-2-methyl-1H-indole-3-carbaldehyde is a critical pharmacophore in drug discovery, particularly as a precursor for tyrosine kinase inhibitors (e.g., Sunitinib analogues) and anti-inflammatory agents.

This guide provides a rigorous spectral analysis of this compound, contrasting it with two "control" alternatives: Indole-3-carbaldehyde (unsubstituted parent) and 2-Methylindole-3-carbaldehyde . By comparing these three, we isolate the specific spectral signatures of the 2-methyl and 5-ethyl substituents, providing a self-validating method for structural confirmation.

Structural Logic & Synthesis Context

To understand the NMR shifts, one must understand the electronic environment created by the synthesis. The aldehyde is typically installed via the Vilsmeier-Haack reaction on the electron-rich indole ring.

Figure 1: Synthesis & Structural Features

Caption: Vilsmeier-Haack formylation introduces the aldehyde at C3. The C2-Methyl and C5-Ethyl groups dictate the unique aliphatic splitting patterns.

Experimental Protocol

Objective: Obtain high-resolution spectra with clear resolution of exchangeable protons (NH) and minimize solvent overlap with the ethyl group.

-

Solvent Selection: DMSO-d6 is the mandatory standard.

-

Why? CDCl₃ often leads to broad or invisible NH signals due to exchange. DMSO-d6 stabilizes the NH proton via hydrogen bonding, shifting it downfield (~11-12 ppm) and sharpening the signal.

-

Risk:[1][2] The DMSO residual solvent peak (2.50 ppm) can overlap with the 2-Methyl signal (~2.6 ppm). Protocol Adjustment: Use a high-field instrument (≥400 MHz) or run a secondary scan in Acetone-d6 if integration at 2.5-2.7 ppm is ambiguous.

-

-

Concentration: 10–15 mg in 0.6 mL solvent.

-

Temperature: 298 K (25°C).

1H-NMR Comparative Analysis

This section compares the Target against its structural relatives to isolate substituent effects.

Table 1: Comparative Chemical Shifts (δ ppm in DMSO-d6)

| Proton Assignment | Target: 5-Ethyl-2-methyl-1H-indole-3-CHO | Alt 1: 2-Methylindole-3-CHO | Alt 2: Indole-3-CHO | Diagnostic Logic |

| -CHO (Aldehyde) | 10.05 (s) | 10.08 (s) | 9.92 (s) | Diagnostic singlet. Highly deshielded. |

| NH (Indole) | 11.90 (br s) | 11.95 (br s) | 12.10 (br s) | Confirms free N-H (no N-alkylation). |

| H-2 (Aromatic) | ABSENT | ABSENT | 8.25 (s/d) | Primary Proof: Absence confirms substitution at C2. |

| 2-CH₃ (Methyl) | 2.65 (s) | 2.68 (s) | ABSENT | Singlet integrating to 3H. |

| 5-Ethyl (-CH₂-) | 2.72 (q) | ABSENT | ABSENT | Quartet. May overlap with 2-CH₃ or DMSO. |

| 5-Ethyl (-CH₃) | 1.22 (t) | ABSENT | ABSENT | Triplet. Clear indicator of ethyl vs. methyl. |

| H-4 (Aromatic) | 7.95 (d, J~1.5) | 8.05 (d) | 8.10 (d) | Deshielded by C3-CHO anisotropy. |

| H-6 (Aromatic) | 7.05 (dd) | 7.15 (t/m) | 7.20 (m) | Changes from triplet (parent) to doublet of doublets. |

Detailed Spectral Interpretation

A. The "Disappearing" Proton (H2)

In Indole-3-carbaldehyde (Alt 2), the proton at position 2 (H2) appears as a distinct deshielded signal around 8.25 ppm.

-

Target Verification: In 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde, this region must be silent . The appearance of a singlet at ~2.65 ppm (2-CH₃) replaces the H2 signal, confirming the 2-methyl installation.

B. The 5-Ethyl "Fingerprint"

The 5-position substitution breaks the symmetry of the benzene ring portion of the indole.

-

H4 (Proton 4): Located peri- to the aldehyde. It appears furthest downfield among aromatic ring protons (~7.95 ppm). In the target, H4 is a meta-coupled doublet (coupled only to H6, J ~1.5 Hz) because its ortho-neighbor (H5) is replaced by the ethyl group.

-

Coupling Pattern: Look for the ABX system (or AMX) formed by H4, H6, and H7.

-

H7: Doublet (ortho coupling to H6, J ~8 Hz).

-

H6: Doublet of Doublets (ortho to H7, meta to H4).

-

H4: Broad singlet or fine doublet (meta to H6).

-

C. The Aliphatic Overlap Risk

The 2-Methyl singlet (~2.65 ppm) and 5-Ethyl methylene quartet (~2.72 ppm) are dangerously close to the DMSO pentet (2.50 ppm).

-

Validation: Check the integral. The combined aliphatic region (excluding the triplet at 1.2 ppm) should integrate to roughly 5 protons (3 from Methyl + 2 from Ethyl). If it integrates to >10, you are integrating the solvent.

13C-NMR Analysis

Carbon NMR provides the skeletal verification.

Key Carbon Signals (DMSO-d6)

-

Carbonyl (C=O): 184.5 ppm . The most downfield signal.

-

C2 (Quaternary): ~146 ppm . Significantly shifted downfield compared to unsubstituted indole (~137 ppm) due to the methyl effect (α-effect).

-

C3 (Quaternary): ~113 ppm . Shielded relative to C2.

-

Aliphatic Carbons:

-

5-Ethyl CH₂: ~28.5 ppm.

-

5-Ethyl CH₃: ~16.0 ppm.

-

2-Methyl: ~12.5 ppm.[3]

-

Structural Elucidation Workflow

Use this decision tree to validate your sample against potential impurities (e.g., starting material or wrong regioisomer).

Figure 2: NMR Assignment Decision Tree

Caption: Logical workflow for confirming the 5-ethyl-2-methyl substituted indole aldehyde.

References

-

Vilsmeier-Haack Formylation Mechanism: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Link

- Indole NMR Data Standards: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (General reference for Indole chemical shifts).

- Synthesis of 2-Methylindole-3-carbaldehyde: Chatterjee, A., et al. (1973). Indole Alkaloids. Chemical Reviews.

- Substituent Effects in Indoles:Spectroscopic analysis of 5-substituted indoles. Journal of Heterocyclic Chemistry. (General principles applied for H4/H6 coupling).

-

Comparative Data Source (Indole-3-carbaldehyde): National Institute of Standards and Technology (NIST) Chemistry WebBook. Link

Sources

Mass Spectrometry Profiling of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde: A Comparative Analytical Guide

Executive Summary

This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde (MW 187.24 g/mol ). Designed for drug discovery professionals and analytical chemists, this document moves beyond basic spectral listing to compare the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific scaffold.

While the parent indole-3-carbaldehyde is a well-documented metabolite, the 5-ethyl-2-methyl derivative presents unique spectral challenges due to the competition between the aldehyde cleavage and alkyl chain fragmentation. This guide establishes the loss of Carbon Monoxide (CO) as the diagnostic "fingerprint" event and evaluates the utility of EI for structural elucidation versus ESI for high-sensitivity quantification.

Part 1: Physicochemical Baseline & Structural Context

Before interpreting fragmentation, the structural baseline must be defined to predict ion behavior.[1]

| Feature | Specification | Mass Spec Relevance |

| Formula | Exact Mass: 187.0997 Da | |

| Core Scaffold | Indole | High stability; produces intense molecular ions ( |

| C3-Substituent | Carbaldehyde (-CHO) | Prone to |

| C5-Substituent | Ethyl ( | Prone to benzylic-type cleavage; loss of |

| C2-Substituent | Methyl ( | Steric influence; stabilizes the resulting cation after C3-cleavage. |

Part 2: Comparative Analysis (EI vs. ESI Performance)

This section objectively compares two standard ionization alternatives to determine the optimal workflow for your specific research goal (Identification vs. Quantification).

Comparison Guide: Analytical Performance Matrix

| Feature | Method A: Electron Ionization (EI) | Method B: ESI-MS/MS (QqQ/Q-TOF) | Verdict for This Molecule |

| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) | EI is superior for de novo ID. |

| Molecular Ion | ESI is superior for molecular weight confirmation. | ||

| Fragmentation | Rich, in-source fragmentation. | Minimal source fragmentation; requires CID (Collision Induced Dissociation). | EI provides a "fingerprint" without method development. |

| Diagnostic Loss | -CO (28 Da) is the base/major peak. | -CO (28 Da) requires optimized collision energy (CE). | EI reliably triggers the diagnostic decarbonylation. |

| Sensitivity | Moderate (ng range). | High (pg range). | ESI is the choice for DMPK/plasma assays. |

Performance Narrative

-

For Structural Verification (QC/Synthesis): Choose EI. The 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde molecule possesses a conjugated indole system that stabilizes the radical cation (

). Under EI, it yields a reproducible "fingerprint" dominated by the loss of the carbonyl group, which is the standard confirmation of the 3-carbaldehyde moiety [1, 4]. -

For Biological Quantification (DMPK): Choose ESI. The basic nitrogen on the indole ring allows for facile protonation (

). ESI offers 10-100x greater sensitivity than EI for this compound, making it the "Alternative of Choice" for pharmacokinetic studies where low limits of detection (LOD) are required [3].

Part 3: Detailed Fragmentation Mechanism

Understanding the causality of fragmentation allows researchers to distinguish this compound from structural isomers (e.g., 6-ethyl or N-methyl variants).

Primary Pathway: The Decarbonylation Sequence (EI)

The most characteristic pathway for indole-3-carbaldehydes is the loss of carbon monoxide (CO).

-

Molecular Ion (

, m/z 187): The radical cation is formed. -

-Cleavage (

-

Decarbonylation (

, m/z 159): The carbonyl group is ejected as neutral CO. This involves a ring contraction/expansion rearrangement, often resulting in a stable quinolinium-type ion or a resonance-stabilized alkyl-indole cation [1, 6]. This is the diagnostic peak.

Secondary Pathway: Alkyl Chain Degradation

Unlike the parent indole-3-carbaldehyde, the 5-ethyl group introduces alkyl fragmentation:

-

Loss of Methyl (

, m/z 144): After losing CO, the remaining ethyl group at C5 undergoes -

Loss of Ethyl (

, m/z 130): Direct loss of the ethyl chain.

Visualization: Fragmentation Pathway

Figure 1: Mechanistic fragmentation cascade of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde under Electron Ionization (70 eV).

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols are recommended. These are self-validating systems: if the diagnostic ions (m/z 159) are absent, the system energy is too low or the compound has degraded (oxidized to carboxylic acid).

Protocol A: GC-MS (Structural Identification)

Best for: Purity analysis and synthetic verification.

-

Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate (Avoid alcohols to prevent hemiacetal formation).

-

Inlet: Splitless mode, 250°C.

-

Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

-

Oven Program:

-

Start: 100°C (Hold 1 min).

-

Ramp: 20°C/min to 280°C.

-

Hold: 5 min.

-

-

MS Source: EI mode, 70 eV, 230°C source temp.

-

Scan Range: m/z 40–300.

-

Validation Criteria:

-

Base peak should be m/z 187 or 159 depending on tuning.

-

Pass: Presence of m/z 159 (M-28) > 20% relative abundance.

-

Fail: Presence of m/z 203 (M+16) indicates oxidation to carboxylic acid [5].

-

Protocol B: LC-ESI-MS/MS (Quantification)

Best for: Biological matrices and sensitivity.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

-

Gradient: 10% B to 90% B over 5 minutes.

-

Ionization: Positive Mode ESI (

). -

MRM Transitions (Multiple Reaction Monitoring):

-

Quantifier: 188.1

160.1 (Loss of CO). Collision Energy: ~20-25 eV. -

Qualifier: 188.1

145.1 (Loss of CO + Alkyl cleavage).

-

-

Validation Criteria:

-

Retention time must match standard ±0.1 min.

-

Ratio of Quantifier/Qualifier transitions must remain constant (<15% deviation).

-

Part 5: Method Selection Decision Matrix

Use this workflow to select the appropriate analytical alternative for your specific stage of drug development.

Figure 2: Decision matrix for selecting the optimal mass spectrometry ionization technique.

References

-

NIST Mass Spectrometry Data Center. (2023). 1H-Indole-3-carboxaldehyde Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Link

-

BenchChem. (2025).[2] Mass Spectrometry Fragmentation of 1H-Indole-3-propanal (Application Note).Link

-

Boettcher, C. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, NIH. Link

-

Kihel, A., et al. (2016).[3] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.[3] Link

-

Mohamed, S. (2025).[2][4] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Link

-

TSI Journals. (2010). Mass spectral studies of nitroindole compounds. Trade Science Inc.[5] Link

Sources

Comparing reactivity of 5-ethyl vs 5-bromo indole-3-carbaldehydes

Topic: Comparative Guide: Reactivity & Applications of 5-Bromo vs. 5-Ethyl Indole-3-Carbaldehydes Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary: The Scaffold vs. The Analog

In the design of indole-based pharmacophores, 5-bromoindole-3-carbaldehyde (5-Br-I3C) and 5-ethylindole-3-carbaldehyde (5-Et-I3C) represent two distinct strategic nodes.

-

5-Bromoindole-3-carbaldehyde is a Divergent Intermediate . Its halogenated core allows for late-stage diversification via palladium-catalyzed cross-coupling, making it an essential scaffold for library generation.

-

5-Ethylindole-3-carbaldehyde is a Convergent Endpoint . It typically serves as a specific lipophilic probe in Structure-Activity Relationship (SAR) studies to test hydrophobic pocket occupancy without electronic perturbation.

This guide compares their reactivity profiles, electronic properties, and synthetic utility, providing validated protocols for their manipulation.[1]

Mechanistic Analysis: Electronic & Steric Divergence

The reactivity difference between these two substrates is governed by the substituent at the C5 position. This substituent influences both the acidity of the N1-proton and the electrophilicity of the C3-formyl group.

Electronic Effects (Hammett Principles)[1]

-

5-Bromo (EWG): Exerts an electron-withdrawing inductive effect (-I). This pulls electron density away from the indole ring, decreasing the basicity of the nitrogen lone pair and increasing the acidity of the N-H bond.[1] It marginally activates the C3-aldehyde toward nucleophilic attack (e.g., Knoevenagel condensation) by destabilizing the carbonyl carbon.[1]

-

5-Ethyl (EDG): Exerts a weak electron-donating effect (+I) via hyperconjugation. This enriches the indole

-system, rendering the N-H proton less acidic and the C3-aldehyde slightly less electrophilic compared to the bromo-variant.

Figure 1: Comparative electronic flows. The 5-Br substituent activates the core for nucleophilic substitutions at the aldehyde and deprotonation at the nitrogen.

Comparative Reactivity Profile

| Reactivity Parameter | 5-Bromoindole-3-carbaldehyde | 5-Ethylindole-3-carbaldehyde | Mechanistic Driver |

| Aldehyde Condensation (e.g., Knoevenagel) | Fast | Moderate | EWG (Br) increases carbonyl electrophilicity; EDG (Et) stabilizes it. |

| N-Alkylation (Base-mediated) | High Yield / Fast | Moderate Yield | Br stabilizes the resulting indolyl anion (conjugate base); Et destabilizes it. |

| Pd-Catalyzed Coupling (Suzuki/Sonogashira) | Active (C-Br bond) | Inert | C-Br bond is a handle for oxidative addition; C-Et is unreactive. |

| Solubility (Organic) | Moderate (Polarizable) | High (Lipophilic) | Ethyl chain disrupts crystal packing and adds hydrophobicity.[1] |

| Melting Point | 204–207 °C | ~140–160 °C (Est.) | Halogen bonding/Polarizability vs. Alkyl flexibility. |

Experimental Protocols

Protocol A: Knoevenagel Condensation (Aldehyde Reactivity)

Objective: Synthesis of 3-vinylindole derivatives. This reaction is faster with the 5-bromo substrate.

Reagents:

-

Substrate: 5-Bromo or 5-Ethyl indole-3-carbaldehyde (1.0 equiv)

-

Active Methylene: Malononitrile (1.2 equiv)

-

Base: Piperidine (0.1 equiv) or DBU (catalytic)[1]

-

Solvent: Ethanol (EtOH)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 mmol of the indole-3-carbaldehyde in 5 mL of EtOH at room temperature.

-

Note: The 5-ethyl variant dissolves faster due to lipophilicity. The 5-bromo may require gentle warming.

-

-

Addition: Add 1.2 mmol of malononitrile followed by 0.1 mmol of piperidine.

-

Reflux: Heat the mixture to reflux (78 °C).

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3).

-

5-Bromo: typically complete in 1–2 hours .

-

5-Ethyl: typically complete in 3–4 hours .

-

-

Isolation: Cool to 0 °C. The product precipitates. Filter and wash with cold EtOH.

Validation:

-

5-Br Product: Yellow solid. 1H NMR shows vinyl proton singlet ~8.0–8.5 ppm.

-

5-Et Product: Yellow/Orange solid. 1H NMR shows ethyl triplet/quartet signals (1.2 ppm / 2.7 ppm).

Protocol B: Suzuki-Miyaura Coupling (Converting Bromo to Ethyl)

Objective: This protocol demonstrates the unique utility of the 5-bromo scaffold. If you require the 5-ethyl derivative and cannot source it, you synthesize it from the 5-bromo precursor.

Reagents:

-

Substrate: 5-Bromoindole-3-carbaldehyde (1.0 equiv)

-

Boronic Acid: Ethylboronic acid (1.5 equiv)[1]

-

Base: K₂CO₃ (3.0 equiv)[1]

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Workflow:

-

Degassing: In a sealed tube, combine solvent (dioxane/water) and sparge with Nitrogen/Argon for 15 minutes. Oxygen inhibits the Pd cycle.[1]

-

Loading: Add 5-bromoindole-3-carbaldehyde (1 mmol), ethylboronic acid (1.5 mmol), and K₂CO₃ (3 mmol).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) quickly and seal the vessel.

-

Reaction: Heat to 90–100 °C for 12–16 hours.

-

Workup: Cool to RT. Dilute with EtOAc and wash with brine. Dry organic layer over Na₂SO₄.

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: Gradient 10% -> 40% EtOAc in Hexanes.

-

Target: The 5-ethyl product will elute earlier (less polar) than the unreacted 5-bromo starting material.

-

Strategic Decision Tree

When should you select one over the other? Use this decision logic for project planning.

Figure 2: Strategic selection guide. 5-Bromo is the preferred starting material for chemical space exploration; 5-Ethyl is a specific target for lipophilic optimization.

References

-

BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. Retrieved from [1]

-

Sigma-Aldrich. (n.d.). 5-Bromoindole-3-carboxaldehyde Product Specification. Retrieved from [1]

-

PubChem. (2025).[2][3] Indole-3-carboxaldehyde Compound Summary. National Library of Medicine. Retrieved from [1]

-

Sinha, D., et al. (2008).[1][4] Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry. (Contextual reference for Schiff base/Knoevenagel reactivity).

-

Somei, M. (1988).[1][4] Studies directed toward the ultimate synthesis for ergot alkaloids. Yakugaku Zasshi. (Reference for indole aldehyde manipulation).

Sources

X-ray crystallography data for 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde structure confirmation

A Comparative Analysis of X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary & Strategic Context

In the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs), the indole scaffold is ubiquitous. Specifically, 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde serves as a critical intermediate. While Vilsmeier-Haack formylation generally favors the C3 position, steric hindrance from the C2-methyl group and electronic effects from the C5-ethyl group can occasionally lead to regiochemical ambiguity or unexpected tautomeric forms in the solid state.

This guide compares the "Gold Standard" of Single Crystal X-ray Diffraction (SC-XRD) against high-field Nuclear Magnetic Resonance (NMR) . While NMR is faster, this guide argues that SC-XRD is indispensable for definitive confirmation of intermolecular hydrogen bonding networks and absolute regiochemistry required for structure-based drug design (SBDD).

Comparative Analysis: XRD vs. NMR vs. MS

The following matrix evaluates the suitability of analytical techniques for confirming the structure of 5-Ethyl-2-methyl-1H-indole-3-carbaldehyde.

Table 1: Structural Elucidation Performance Matrix

| Feature | SC-XRD (The Gold Standard) | 1H/13C NMR (The Workhorse) | HR-MS (Validation) |

| Primary Output | 3D Atomistic Coordinates (CIF) | Connectivity & Magnetic Environment | Molecular Formula/Mass |

| Regiochemistry | Absolute (Unambiguous C3 vs N1) | Inferential (Requires 2D HMBC/NOESY) | None |

| Tautomeric State | Defines H-position (N-H vs O-H) | Solvent dependent (often averaged) | N/A |

| Stereochemistry | Defines Packing & Chirality | Relative (via coupling constants) | N/A |

| Sample State | Solid (Single Crystal required) | Solution (CDCl3/DMSO-d6) | Ionized Gas |

| Time to Result | 24–48 Hours (Crystal growth dependent) | 15–30 Minutes | < 5 Minutes |